Mycophenolate Morpholinoethyl Ether
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H42N2O8 |
|---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl (E)-6-[6-methoxy-7-methyl-4-(2-morpholin-4-ylethoxy)-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate |
InChI |
InChI=1S/C29H42N2O8/c1-21(5-7-25(32)37-18-12-30-8-14-35-15-9-30)4-6-23-27(34-3)22(2)24-20-39-29(33)26(24)28(23)38-19-13-31-10-16-36-17-11-31/h4H,5-20H2,1-3H3/b21-4+ |
InChI Key |
NLQHBOCWEPCPQB-IPBDZQFASA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)OCCN4CCOCC4 |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)OCCN4CCOCC4 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Mycophenolate Morpholinoethyl Ether and Analogs
Established Synthetic Routes for Mycophenolate Morpholinoethyl Ether
The primary method for synthesizing this compound is through the esterification of Mycophenolic Acid (MPA). justia.com This process involves the formal condensation of the carboxylic acid group of MPA with the hydroxyl group of 2-(4-morpholinyl)ethanol. nih.gov
Esterification Protocols for Mycophenolic Acid Precursors
Several protocols have been established for the esterification of MPA to yield MMF. A common approach involves the direct reaction of MPA with 4-(2-hydroxyethyl)morpholine. wipo.int This can be achieved through various methods:
Direct Azeotropic Esterification: This method involves refluxing MPA with 2-morpholinoethanol (B138140) in an inert organic solvent capable of azeotropic removal of water, such as toluene (B28343) or xylene. wipo.intgoogle.com This technique drives the reaction towards the product by continuously removing water, a byproduct of the esterification. google.com Interestingly, studies have shown that this reaction can proceed efficiently without the need for a traditional acid catalyst. google.com
Transesterification: An alternative route is the transesterification of a mycophenolate alkyl ester, such as the methyl ester, with 2-(4-morpholinyl)ethanol. justia.com This reaction is often facilitated by a catalyst. justia.com
Acid Chloride Formation: A less common method involves converting MPA to its more reactive acid chloride derivative first, which is then reacted with 2-(4-morpholinyl)ethanol. justia.com However, this route can lead to the formation of impurities. justia.com
Reaction Conditions and Yield Optimization
Optimizing reaction conditions is crucial for maximizing the yield and purity of MMF. Key parameters that are often adjusted include the choice of catalyst, solvent, and reaction temperature.
For transesterification reactions, catalysts such as zinc or calcium salts and oxides have been found to be effective promoters, leading to high yields and purity. justia.com For instance, heating a mixture of methyl mycophenolate and 2-morpholinoethanol with zinc oxide under reduced pressure can produce MMF with high purity. justia.com Another example involves using granular zinc metal as a catalyst, which also results in a high yield of crystalline MMF. justia.com
In direct esterification, the choice of solvent and the efficient removal of water are paramount. Solvents like toluene and xylene are commonly used due to their ability to form an azeotrope with water. google.com The reaction is typically carried out at reflux temperatures, which can range from 125°C to 180°C depending on the solvent and pressure. google.comgoogle.com While the reaction can proceed without a catalyst, the addition of an acid catalyst like sulfuric acid has also been explored. google.com
The molar ratio of reactants also plays a significant role. Using a slight excess of 2-morpholinoethanol is common to drive the reaction to completion. google.com Post-reaction purification steps, such as washing with aqueous solutions and crystallization, are essential to remove unreacted starting materials and byproducts to achieve the desired purity. justia.com
Synthesis of this compound Impurities as Analytical Standards
The identification and control of impurities are critical for ensuring the quality and safety of pharmaceutical products. omchemlabs.in The synthesis of these impurities serves to create analytical standards for their detection and quantification in the final drug substance. synzeal.com
Preparation of Oxalate Morpholinoethyl Ether Mycophenolate Mofetil
Detailed public information on the specific synthesis of "Oxalate Morpholinoethyl Ether Mycophenolate Mofetil" is scarce in the reviewed literature. This compound represents a specific and potentially complex impurity.
Characterization of Degradation Products and Byproducts
Forced degradation studies are conducted to understand the stability of MMF and to identify potential degradation products that may form under various stress conditions such as acid, base, oxidation, and light. humanjournals.comnih.gov These studies are crucial for developing stability-indicating analytical methods. humanjournals.com
A significant degradation product of MMF is its active metabolite, Mycophenolic Acid (MPA), formed through hydrolysis. researchgate.net Other impurities can arise from the synthetic process itself or from further degradation. For example, an impurity identified as 2-(4-morpholinyl)ethyl (E)-6-(1,3-dihydro-4-[2-(4-morpholinyl)ethoxy]-6-methoxy-7-methyl-3-oxo-isobenzofuran-5-yl)-4-methyl-hex-4-enoate has been characterized. google.com This impurity can be synthesized by reacting MMF with an N-ethylmorpholine derivative or isolated from the MMF reaction mixture by adjusting reaction times. google.com
Advanced analytical techniques like liquid chromatography coupled with mass spectrometry (LC-MS) are instrumental in separating and identifying these process-related substances and degradation products. nih.gov Such methods have led to the characterization of numerous impurities, some of which were previously unreported. nih.gov The structural elucidation of these impurities is typically achieved using spectroscopic tools like NMR, MS, and IR. omchemlabs.in
Design and Synthesis of Novel Mycophenolic Acid Derivatives
The core structure of Mycophenolic Acid has served as a scaffold for the design and synthesis of a wide array of new derivatives with the aim of enhancing its therapeutic properties or exploring new biological activities. acs.orgnih.govtandfonline.com
Researchers have synthesized novel amide derivatives of MPA by coupling it with various heterocyclic amines. tandfonline.com These syntheses have been optimized using activating agents like TBTU/HOBt/DIPEA or phosphonic acid anhydride (B1165640) (T3P/Py), which facilitate the formation of the amide bond in moderate to excellent yields. tandfonline.com
Another strategy involves creating amino acid and peptide derivatives of MPA. nih.gov These compounds have been synthesized by coupling MPA with the desired amino acid or peptide using condensing reagents such as EDCI/DMAP or T3P/TEA. nih.gov
Furthermore, new ester derivatives have been explored. For instance, sixteen new MPA derivatives were created by incorporating naturally occurring phenols into the MPA core. nih.gov In a different approach, silylation and esterification have been used to create novel MPA analogues. acs.org This involved protecting the phenolic group of MPA with a silyl (B83357) group, followed by esterification with various alcohols. acs.org
Strategies for Structural Modifications to Enhance Efficacy
The development of new analogs of mycophenolic acid (MPA) is driven by the goal of improving its therapeutic profile, including enhanced efficacy and reduced adverse effects. nih.govresearchgate.net Structural modifications are a key strategy in achieving these improvements. One approach involves the creation of ester conjugates by coupling MPA with other biologically active molecules. For instance, ester derivatives of MPA have been synthesized with acridines and acridones, which are known for their diverse biological activities. nih.gov These modifications are intended to create hybrid molecules with potentially synergistic or enhanced immunosuppressive properties.
The rationale behind these structural modifications is to alter the pharmacokinetic and pharmacodynamic properties of MPA. By attaching different chemical moieties to the MPA scaffold, researchers aim to influence factors such as cell permeability, target binding, and metabolic stability. The length and nature of the linker connecting MPA to the conjugated molecule can also significantly impact the biological activity of the resulting analog. nih.gov
Conjugation Chemistry for Ester Analogs
The synthesis of ester analogs of mycophenolic acid involves the formation of an ester bond between the carboxylic acid group of MPA and a hydroxyl group of another molecule. This conjugation chemistry is a versatile method for creating a wide range of MPA derivatives. For example, MPA has been coupled with N-(ω-hydroxyalkyl)-9-acridone-4-carboxamides and N-(ω-hydroxyalkyl)acridine-4-carboxamides to produce ester conjugates. nih.gov
Application of Specific Coupling Protocols (e.g., Yamaguchi Protocol)
Specific and efficient coupling protocols are essential for the successful synthesis of ester analogs of mycophenolic acid. The Yamaguchi esterification is one such powerful method that has been employed for this purpose. nih.govorganic-chemistry.orgwikipedia.org This protocol involves the reaction of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base, which forms a mixed anhydride. This highly reactive intermediate then reacts with an alcohol, in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to form the desired ester. organic-chemistry.orgwikipedia.orgnih.gov
The Yamaguchi protocol is particularly useful for the synthesis of complex and sterically hindered esters, and it has been successfully applied to the coupling of MPA with various alcohol-containing molecules. nih.gov The conditions for the Yamaguchi esterification are generally mild, which helps in preserving the integrity of other functional groups present in the reacting molecules. The application of such specific protocols is a testament to the advanced synthetic chemistry required to create novel and potentially more effective analogs of mycophenolic acid.
Molecular and Cellular Mechanisms of Action of Mycophenolate Morpholinoethyl Ether
Prodrug Bioactivation and Metabolite Formation
The transformation of mycophenolate morpholinoethyl ether into its active form, mycophenolic acid, is a critical first step in its mechanism of action. This bioactivation is an enzymatic process that occurs rapidly after administration. nih.govresearchgate.net
This compound is rapidly hydrolyzed to mycophenolic acid (MPA) by esterases found in various tissues, including the intestine and liver. researchgate.netnih.gov This process of hydrolysis involves the cleavage of the ester bond, releasing the active MPA and a morpholinoethyl moiety. google.comnih.gov The rapid and extensive nature of this conversion is evidenced by the fact that the prodrug is often undetectable in plasma following oral administration. nih.gov In vitro studies have shown that while blood esterases do have some hydrolytic activity, their contribution to the rapid in vivo conversion is likely minimal compared to tissue esterases. nih.gov
The primary enzymes responsible for the hydrolysis of this compound are carboxylesterases (CES). nih.govresearchgate.net Specifically, two major isoforms, CES1 and CES2, have been identified as key players in this bioactivation process. nih.govresearchgate.netnih.gov
CES1 is predominantly expressed in the liver. nih.govresearchgate.net
CES2 is mainly found in the intestine. researchgate.netnih.gov
Both intestinal and hepatic carboxylesterases are involved in the hydrolysis of the prodrug. nih.gov Studies using human liver and intestinal microsomes have demonstrated significant hydrolytic activity. nih.gov In fact, the hydrolytic activity in human liver microsomes is substantially higher than that in intestinal microsomes. nih.gov Further research has shown that COS-1 cells expressing human CES1 exhibit higher catalytic efficiency for this hydrolysis compared to cells expressing CES2. nih.govresearchgate.net This suggests that CES1, particularly in the liver, plays a major role in the bioactivation of this compound. nih.govresearchgate.net The involvement of these enzymes is further supported by the fact that CES inhibitors can significantly reduce the hydrolysis of the prodrug in human liver microsomes and cytosols. nih.govresearchgate.net
Table 1: In Vitro Hydrolytic Activity of this compound in Human Tissues
| Tissue Fraction | Substrate Concentration (μM) | Hydrolytic Activity (nmol/min/mg protein) |
| Intestinal Microsomes | 5 | 2.38 |
| Intestinal Microsomes | 10 | 4.62 |
| Liver Microsomes | 5 | 14.0 |
| Liver Microsomes | 10 | 26.1 |
| Liver Cytosols | 5 | 1.40 |
| Liver Cytosols | 10 | 3.04 |
| Data sourced from in vitro analyses of human tissue fractions. nih.gov |
Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)
The active metabolite, mycophenolic acid, exerts its effects by targeting and inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH). wikipedia.orgnpra.gov.mynih.gov This enzyme is a critical component of the de novo pathway for purine (B94841) synthesis. nih.govnpra.gov.myresearchgate.net
Mycophenolic acid is a potent inhibitor of IMPDH. wikipedia.orgmedchemexpress.comselleck.co.jp The nature of this inhibition has been characterized as:
Selective: MPA's inhibitory action is particularly effective against IMPDH, with less impact on other enzymes. npra.gov.mynih.gov This selectivity is crucial for its therapeutic window.
Uncompetitive: MPA does not bind to the free enzyme but rather to the enzyme-substrate complex. nih.govnih.gov Specifically, it has been proposed that MPA binds to a transient covalent intermediate of the enzyme and its substrate. nih.gov
Reversible: The inhibition of IMPDH by MPA is not permanent. nih.govwikipedia.orgnpra.gov.my This reversibility allows for the potential restoration of enzyme function.
The interaction between MPA and IMPDH is complex. It has been shown that MPA can induce a conformational change in the IMPDH protein, leading to the formation of protein aggregates and subsequent inhibition of its activity. nih.gov This aggregation can be prevented or reversed by guanosine (B1672433) triphosphate (GTP), which binds to IMPDH and acts as an antagonist to MPA. nih.gov
Humans have two isoforms of IMPDH: type I and type II. nih.gov
IMPDH type I is constitutively expressed in most cell types. nih.gov
IMPDH type II is the predominant isoform in activated lymphocytes. nih.gov
Mycophenolic acid exhibits a preferential inhibition of the type II isoform of IMPDH. nih.gov This differential inhibition is a key aspect of its mechanism of action, as it allows for a more targeted effect on the proliferation of lymphocytes, which are heavily reliant on the de novo purine synthesis pathway. wikipedia.org While MPA is considered a pan-IMPDH inhibitor, its greater effect on the type II isoform contributes to its specific therapeutic applications. pnas.org
The de novo pathway of purine synthesis is a multi-step process that ultimately leads to the formation of guanine (B1146940) nucleotides. patsnap.comresearchgate.net IMPDH catalyzes a rate-limiting step in this pathway: the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). nih.govpatsnap.comresearchgate.net XMP is then converted to guanosine monophosphate (GMP), a precursor for guanosine triphosphate (GTP). researchgate.net
By inhibiting IMPDH, mycophenolic acid effectively blocks the production of GMP and, consequently, GTP. nih.govresearchgate.net This depletion of the guanine nucleotide pool has significant downstream effects, particularly in rapidly proliferating cells like lymphocytes that rely heavily on this de novo pathway. wikipedia.orgnih.gov The reduction in GTP levels disrupts DNA and RNA synthesis, thereby inhibiting cell proliferation. patsnap.com This selective inhibition of lymphocyte proliferation is a cornerstone of the therapeutic effects of this compound. wikipedia.orgselleck.co.jp
Impact on De Novo Purine Biosynthesis Pathway
Guanosine Nucleotide Depletion and its Downstream Effects
The cornerstone of this compound's mechanism is the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH) by its active metabolite, mycophenolic acid (MPA). researchgate.net IMPDH is the rate-limiting enzyme that catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the de novo synthesis of guanine nucleotides. pharmgkb.org By inhibiting this enzyme, MPA effectively depletes the intracellular pools of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). pharmgkb.org
T- and B-lymphocytes are particularly susceptible to this effect because they rely heavily on the de novo pathway for purine synthesis, whereas other cell types can utilize salvage pathways to replenish their nucleotide pools. wikipedia.orgresearchgate.net Furthermore, MPA is a more potent inhibitor of the type II isoform of IMPDH, which is preferentially expressed in activated lymphocytes, contributing to its selective cytostatic effect on these cells. researchgate.net The depletion of guanosine nucleotides is a direct cause of the antiproliferative effects of the drug; research has shown that the growth-inhibitory effects of MPA on fibroblasts can be completely reversed by the supplementation of guanosine, confirming the dependency on this pathway. pharmgkb.org
Impairment of DNA and RNA Synthesis
A direct downstream consequence of guanosine nucleotide depletion is the significant impairment of both DNA and RNA synthesis. wikipedia.org Guanine nucleotides, specifically dGTP and GTP, are essential building blocks for the synthesis of DNA and RNA, respectively. nih.govyoutube.com The reduction in the intracellular availability of these key precursors effectively halts the processes required for cell division and protein production. nih.govwikipedia.org The inhibition of DNA synthesis is a primary consequence of the reduced dGTP levels in lymphocytes, which are unable to compensate through salvage pathways. pharmgkb.org This disruption of nucleic acid synthesis is a fundamental component of the drug's cytostatic effect on proliferating immune cells. nih.gov
Cellular Effects on Lymphocyte Proliferation and Function
The molecular actions of this compound translate into profound effects at the cellular level, most notably on the proliferation and function of lymphocytes.
Cytostatic Effects on T- and B-Lymphocytes
This compound, through MPA, exerts a potent cytostatic, or antiproliferative, effect on both T- and B-lymphocytes. researchgate.netnih.gov This effect is a direct result of the inhibition of IMPDH and the subsequent depletion of guanine nucleotides necessary for lymphocyte proliferation. nih.govnih.gov Studies have demonstrated that treatment with the drug leads to a significant reduction in the absolute counts of CD4+ and CD8+ T cells, as well as B cells, in lymphoid tissues. nih.govnih.gov In clinical settings, patients treated with this compound have shown a marked reduction in B-lymphocyte counts. ucl.ac.uk This selective inhibition of lymphocyte proliferation is central to its immunosuppressive activity, effectively suppressing both cell-mediated immune responses and antibody formation. nih.gov
Cell Cycle Arrest Mechanisms (e.g., S-Phase)
The cytostatic effect of mycophenolic acid (MPA) is mediated through the induction of cell cycle arrest in proliferating lymphocytes. The depletion of the dGTP pool, a critical substrate for DNA replication, prevents cells from progressing through the cell cycle. pharmgkb.orgyoutube.com Research indicates that MPA treatment arrests the cell cycle, with studies pointing to an arrest in the S phase or at the G1/S transition. pharmgkb.orgyoutube.com Some studies describe this as an arrest at the G1 checkpoint, which prevents cells from entering the S phase, the stage of DNA replication. youtube.com Other research has specifically identified an S phase arrest in human T lymphocytic and monocytic cell lines treated with MPA. This blockade of cell cycle progression is a key mechanism preventing the clonal expansion of antigen-activated lymphocytes.
Additional Immunomodulatory and Anti-inflammatory Mechanisms
Induction of Apoptosis in Activated Lymphocytes
In addition to halting proliferation, mycophenolic acid (MPA) can induce apoptosis, or programmed cell death, in activated lymphocytes. researchgate.net This pro-apoptotic action has been observed in effector CD4+ T cells, CD8+ T cells, and B cells. nih.gov The induction of apoptosis may serve to eliminate clones of immune cells that are responding to antigenic stimulation. researchgate.net Mechanistic studies in certain cell lines suggest that this apoptosis is triggered by the depletion of guanine nucleotides and can be mediated through p53-dependent pathways. youtube.com The ability to induce apoptosis in both lymphocytes and monocytes may contribute significantly to the anti-inflammatory and immunosuppressive effects seen clinically.
Data Tables
Table 1: Compound Names
| Compound Name | Description |
| This compound | The 2-morpholinoethyl ester prodrug. nih.gov |
| Mycophenolate Mofetil (MMF) | A common name for this compound. nih.gov |
| Mycophenolic Acid (MPA) | The active metabolite responsible for the immunosuppressive effects. nih.govwikipedia.org |
| Inosine Monophosphate (IMP) | The substrate for the enzyme IMPDH. pharmgkb.org |
| Guanosine Triphosphate (GTP) | An essential nucleotide for RNA synthesis and cellular signaling, depleted by MPA. pharmgkb.org |
| Deoxyguanosine Triphosphate (dGTP) | An essential nucleotide for DNA synthesis, depleted by MPA. pharmgkb.org |
Table 2: Summary of Research Findings on Cellular Mechanisms
| Mechanism | Key Research Finding | Cell Types Affected | References |
| Guanosine Nucleotide Depletion | Reversible, non-competitive inhibition of IMPDH leads to depletion of GTP and dGTP pools. | Primarily activated T- and B-lymphocytes. | researchgate.netpharmgkb.orgnih.gov |
| Impairment of DNA/RNA Synthesis | Depletion of guanine nucleotides directly inhibits the synthesis of DNA and RNA. | Proliferating cells, especially lymphocytes. | nih.govwikipedia.orgpharmgkb.org |
| Cytostatic Effects | Potent inhibition of proliferation (antiproliferative effect). | T-lymphocytes (CD4+, CD8+) and B-lymphocytes. | researchgate.netnih.govnih.govucl.ac.uk |
| Cell Cycle Arrest | Induces arrest at the G1/S transition or within the S phase of the cell cycle. | Lymphocytes and other cell lines. | pharmgkb.orgyoutube.com |
| Induction of Apoptosis | Triggers programmed cell death in activated immune cells. | Activated T-lymphocytes, B-lymphocytes, and monocytes. | researchgate.netyoutube.comnih.gov |
Modulation of Glycosylation and Adhesion Molecule Expression
This compound, through its active metabolite mycophenolic acid (MPA), exerts a significant influence on cellular processes by disrupting the de novo synthesis of guanosine nucleotides. nih.gov This depletion of the intracellular guanosine pool has a direct downstream effect on the glycosylation of proteins, as guanosine diphosphate (B83284) (GDP) is essential for the formation of fucose and mannose sugars that are critical components of glycoproteins.
By inhibiting inosine monophosphate dehydrogenase (IMPDH), MPA effectively reduces the availability of these necessary nucleotide sugars. nih.gov This leads to the synthesis of truncated or improperly formed carbohydrate side chains on various proteins, including cell surface adhesion molecules. Consequently, MPA suppresses the expression and function of certain adhesion molecules that are vital for intercellular interactions in the immune response. nih.gov This altered glycosylation pattern ultimately hinders the ability of immune cells to bind to the endothelium, a crucial step in their migration to sites of inflammation. nih.gov
Interference with Lymphocyte and Monocyte Recruitment
A primary consequence of the MPA-induced modulation of adhesion molecules is the interference with the recruitment of immune cells. nih.gov The diminished expression of fully functional adhesion molecules on the surface of lymphocytes and endothelial cells reduces their ability to bind to one another. This directly curtails the extravasation of lymphocytes and monocytes from the bloodstream into tissues where inflammation or graft rejection is occurring. nih.gov
Further contributing to this effect, mycophenolate mofetil (MMF) has been shown to inhibit monocyte Toll-like receptor 4 (TLR4) signaling. nih.gov This inhibition leads to a reduction in the plasma concentrations of key cytokines and chemokines, such as monocyte chemoattractant protein-1 (MCP-1), which are instrumental in attracting monocytes to inflammatory sites. nih.gov Studies have also demonstrated that MPA can directly impact the viability of monocytes and macrophages, inducing apoptosis and thereby reducing the number of these key effector cells. nih.gov This effect is dependent on the inhibition of de novo purine synthesis, as it can be reversed by guanosine supplementation. nih.gov
Influence on Nitric Oxide Synthase Pathway and Peroxynitrite Production
Mycophenolic acid (MPA) also modulates inflammatory pathways by influencing the production of nitric oxide (NO), a potent signaling and effector molecule. The synthesis of NO is catalyzed by nitric oxide synthase (NOS), with the inducible form (iNOS) being particularly important during inflammatory responses. The function of iNOS is dependent on several co-factors, including tetrahydrobiopterin (B1682763) (BH4). nih.gov
MPA's depletion of guanosine nucleotides also leads to a reduction in the available pool of BH4, a critical co-factor for iNOS. nih.gov This depletion impairs the enzymatic activity of iNOS, leading to a decrease in the production of NO. nih.gov A key consequence of high NO output during inflammation is its reaction with superoxide (B77818) radicals to form peroxynitrite, a highly reactive and cytotoxic molecule that can cause significant tissue damage. By suppressing iNOS-mediated NO production, MPA consequently reduces the generation of peroxynitrite and mitigates its damaging effects. nih.gov
Further research indicates that MPA can also inhibit NO production in fibroblasts by blocking the guanosine nucleotide-dependent expression of the iNOS gene itself. nih.gov This action may involve interference with the induction of the transcription factor IRF-1, which is crucial for iNOS gene expression. nih.gov This effect on iNOS expression was preventable by the addition of exogenous guanosine, confirming its link to the depletion of guanosine nucleotides. nih.gov
Prostaglandin (B15479496) Synthase Inhibition (COX-1, COX-2, 5-LOX)
In addition to its well-established effects on nucleotide synthesis, mycophenolate mofetil (MMF) and its active metabolite MPA have been identified as inhibitors of key enzymes in the prostaglandin synthesis pathway. nih.govnih.gov Prostaglandins are lipid compounds that play central roles in inflammation. MMF and MPA have been shown to inhibit cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). nih.govnih.gov
Research has quantified the inhibitory activity of both compounds, revealing a potent and selective effect. nih.govnih.gov MPA demonstrates slightly stronger inhibition than its prodrug, MMF. nih.govnih.gov Notably, both molecules are significantly more selective for COX-2 over COX-1. nih.govnih.gov MMF and MPA are approximately 28.6 and 33 times more selective for COX-2 than for COX-1, respectively. nih.gov This selectivity suggests a lower potential for the gastrointestinal side effects commonly associated with non-selective COX-1 inhibitors. nih.gov
Table 1: Inhibitory Properties of Mycophenolate Mofetil (MMF) and Mycophenolic Acid (MPA) Against Prostaglandin Synthases
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Mycophenolate Mofetil (MMF) | COX-1 | 5.53 |
| COX-2 | 0.19 | |
| 5-LOX | 4.47 | |
| Mycophenolic Acid (MPA) | COX-1 | 4.62 |
| COX-2 | 0.14 | |
| 5-LOX | 4.49 |
Biotransformation and Metabolic Pathways of Mycophenolic Acid and Its Glucuronide Metabolites
Hepatic and Extra-hepatic Glucuronidation Pathways
The glucuronidation of MPA is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). pharmgkb.orgresearchgate.net These enzymes facilitate the conjugation of the endogenous substance glucuronic acid to MPA, transforming it into more water-soluble compounds that can be more easily excreted from the body. researchgate.net The UGT1 and UGT2 families are the primary ones involved in the metabolism of xenobiotics like MPA. nih.gov The activity of these enzymes is a key determinant of the rate of MPA clearance and can vary significantly between individuals. nih.gov
Several UGT isoforms have been identified as being involved in the glucuronidation of MPA. Research indicates that UGT1A9 is the major enzyme responsible for MPA glucuronidation, particularly in the liver and kidney. pharmgkb.orgnih.gov In the liver, UGT1A9 is estimated to be responsible for about 55% of the production of the main metabolite, MPAG. nih.gov Other UGT isoforms also contribute to MPA metabolism. nih.govpharmgkb.org These include UGT1A8, which is primarily expressed extra-hepatically in the gastrointestinal tract, and UGT1A1, UGT1A7, and UGT1A10, which play minor roles. pharmgkb.org UGT2B7 has also been identified as a key isoform, particularly in the formation of the acyl glucuronide metabolite. nih.gov
Table 1: Key UGT Isoforms in Mycophenolic Acid Metabolism
| UGT Isoform | Primary Location of Expression | Role in MPA Metabolism |
|---|---|---|
| UGT1A9 | Liver, Kidney pharmgkb.orgnih.gov | Major enzyme for MPAG formation. pharmgkb.orgnih.gov |
| UGT1A8 | Gastrointestinal Tract pharmgkb.org | Extra-hepatic metabolism of MPA. pharmgkb.org |
| UGT2B7 | Liver, Kidney nih.govtandfonline.com | Primarily involved in AcMPAG formation. nih.gov |
| UGT1A1 | Liver, Intestine pharmgkb.org | Minor role in MPA glucuronidation. pharmgkb.org |
| UGT1A7 | Extra-hepatic tissues pharmgkb.org | Minor role in MPA glucuronidation. pharmgkb.org |
| UGT1A10 | Extra-hepatic tissues pharmgkb.org | Minor role in MPA glucuronidation. pharmgkb.org |
The glucuronidation of MPA results in the formation of two main metabolites: mycophenolic acid glucuronide (MPAG) and mycophenolic acid acyl glucuronide (AcMPAG). nih.govpharmgkb.org MPAG is the major metabolite, constituting the vast majority of the metabolized drug, and is pharmacologically inactive. nih.govlabcorp.comdrugbank.com It is primarily formed through the action of UGT1A9. nih.gov
AcMPAG is a minor metabolite, but unlike MPAG, it is pharmacologically active, with a potency similar to MPA itself. nih.govdrugbank.com The formation of AcMPAG is mainly catalyzed by the UGT2B7 isoform. nih.gov Due to their reactive nature, acyl glucuronides like AcMPAG are thought to potentially contribute to some of the adverse effects associated with the parent drug. nih.gov Both MPAG and AcMPAG are formed in the liver, kidney, and intestinal microsomes. pharmgkb.org
Enterohepatic Recirculation of Mycophenolic Acid Glucuronide
Mycophenolic acid glucuronide (MPAG), after being excreted into the bile, undergoes a process known as enterohepatic recirculation. pharmgkb.orglabcorp.com In the gastrointestinal tract, bacterial enzymes with β-glucuronidase activity can hydrolyze MPAG back to the active MPA. pharmgkb.orgnih.gov This reformed MPA is then reabsorbed into the bloodstream. pharmgkb.orgnih.gov
Genetic Polymorphisms Influencing Mycophenolic Acid Metabolism
Inter-individual variability in the pharmacokinetics of MPA is a well-documented phenomenon, and genetic factors play a significant role. tandfonline.comnih.gov Polymorphisms in the genes encoding the UGT enzymes can lead to altered enzyme activity, which in turn affects the rate of MPA metabolism and clearance. tandfonline.com
Single nucleotide polymorphisms (SNPs) in several UGT genes have been associated with variations in MPA pharmacokinetics. tandfonline.comnih.gov Significant SNPs have been identified in UGT1A9, UGT1A8, and UGT2B7. tandfonline.comnih.gov
For example, certain polymorphisms in the UGT1A9 gene, such as T-275A and C-2152T, have been linked to lower MPA exposure. nih.govresearchgate.net Carriers of the UGT1A9 T-275A polymorphism have been shown to have significantly lower MPA area under the curve (AUC) values compared to non-carriers. nih.gov Similarly, the UGT1A9*3 variant has been associated with lower clearance of MPA. pharmgkb.org
Polymorphisms in UGT1A8, such as UGT1A83, can also alter glucuronidation activity, particularly in the gastrointestinal tract. pharmgkb.org Furthermore, genetic variants in UGT2B7, like UGT2B72, have been shown to influence the pharmacokinetics of MPA, leading to higher concentrations of the free, active drug. researchgate.net These genetic differences contribute to the wide range of MPA concentrations observed among patients and highlight the potential for personalized medicine approaches based on an individual's genetic profile. tandfonline.comnih.gov
Table 2: Investigated UGT Gene Polymorphisms and their Potential Effect on MPA Pharmacokinetics
| Gene | SNP | Observed Effect on MPA Pharmacokinetics | Reference |
|---|---|---|---|
| UGT1A9 | T-275A | Lower MPA AUC and Cmax | nih.gov |
| UGT1A9 | -2152C>T | Lower MPA exposure | researchgate.net |
| UGT1A9 | UGT1A93 | Lower clearance, potential for higher exposure | pharmgkb.orgresearchgate.net |
| UGT1A8 | UGT1A83 | Altered glucuronidation in the gastrointestinal tract | pharmgkb.org |
| UGT2B7 | UGT2B7*2 | Higher free MPA concentrations | researchgate.net |
Impact of SNPs in Transporter Genes (e.g., SLCO1Bs, ABCC2) on Disposition
Single nucleotide polymorphisms (SNPs) in genes encoding drug transporters can significantly influence the pharmacokinetics of MPA and its metabolites, contributing to the observed inter-individual variability in drug exposure. nih.gov Key transporters involved in the disposition of MPA and its glucuronides include the organic anion-transporting polypeptides (OATPs), encoded by the SLCO genes, and the multidrug resistance-associated proteins (MRPs), encoded by the ABCC genes. pharmgkb.orgnih.gov
SLCO1B1 and SLCO1B3:
The hepatic uptake transporters OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3) are involved in the transport of MPA and its metabolites from the blood into hepatocytes. nih.gov Genetic variations in these transporters can alter this uptake process. For instance, studies have shown that polymorphisms in SLCO1B3 (T334G) can affect the enterohepatic recirculation of MPA. nih.gov Carriers of the GG genotype of SLCO1B3 T334G exhibited a greater dose-adjusted area under the curve (AUC) for MPA during the 6-12 hour post-dose interval, suggesting enhanced biliary excretion and subsequent reabsorption of MPA. nih.govresearchgate.net
Conversely, the SLCO1B1 521T>C polymorphism has been associated with a protective effect against MPA-related adverse drug reactions. bohrium.com In vitro experiments have demonstrated that the transport of MPAG and AcMPAG is reduced in the presence of the variant OATP1B1*5 transporter. bohrium.com This suggests that individuals carrying this variant may have decreased hepatic uptake of these metabolites, potentially leading to lower intracellular concentrations and reduced toxicity. bohrium.com
ABCC2:
The ABCC2 gene encodes the MRP2 transporter, which is responsible for the biliary excretion of MPAG from hepatocytes into the bile. ub.eduoup.com Polymorphisms in ABCC2 can therefore impact the extent of enterohepatic recirculation. The ABCC2 C-24T polymorphism has been linked to enhanced enterohepatic circulation of MPA. nih.govresearchgate.net Studies have shown that patients with both the SLCO1B3 T334G GG genotype and the ABCC2 C-24T T allele had significantly lower oral clearance of MPA, indicating a more pronounced enterohepatic recirculation. nih.govresearchgate.net
Table 2: Influence of Transporter Gene SNPs on Mycophenolic Acid Disposition
| Gene | SNP | Effect on MPA Pharmacokinetics | Clinical Implication |
| SLCO1B3 | T334G (G allele) | Increased enterohepatic recirculation (higher AUC6-12h) | Potentially higher overall MPA exposure |
| SLCO1B1 | 521T>C (C allele) | Decreased hepatic uptake of MPAG and AcMPAG | Protection from MPA-related adverse drug reactions |
| ABCC2 | C-24T (T allele) | Enhanced enterohepatic circulation (in combination with SLCO1B3 SNP) | Lower oral clearance of MPA |
Potential Involvement of Cytochrome P450 System in Metabolism
While glucuronidation is the primary metabolic pathway for MPA, the cytochrome P450 (CYP) enzyme system also plays a role, albeit a minor one, in its biotransformation. nih.govpharmgkb.org Research has identified a Phase 1 metabolite of MPA, 6-O-desmethyl-MPA (DM-MPA), which is formed through oxidative metabolism. nih.gov
Studies using human liver microsomes and recombinant human CYPs have shown that the formation of DM-MPA is primarily catalyzed by CYP3A4 and, to a lesser extent, CYP3A5. pharmgkb.orgnih.gov There is also evidence to suggest some involvement of CYP2C8 in this process. pharmgkb.orgnih.gov The formation of DM-MPA in human liver microsomes was inhibited by ketoconazole, a known CYP3A inhibitor, and to a lesser degree by trimethoprim, a CYP2C8 inhibitor. nih.gov
Preclinical Pharmacological Investigations and Animal Model Studies
Evaluation of Immunosuppressive Efficacy in Vivo
Assessment of Rejection Reversal Capabilities in Animal Models
Beyond the prevention of rejection, preclinical studies have indicated that Mycophenolate Morpholinoethyl Ether possesses the capability to reverse ongoing acute rejection episodes. In canine renal and rat cardiac allograft models, administration of this compound has been shown to successfully reverse acute rejection. fda.gov This suggests that the compound can be effective not only as a prophylactic agent but also as a therapeutic intervention in the face of an active immune response against the graft. In human clinical trials, this compound was found to be more effective as a rescue therapy for acute renal allograft rejection compared to azathioprine (B366305) or high-dose intravenous steroid treatment. nih.gov
Pharmacokinetic Profiling in Preclinical Species
The pharmacokinetic properties of this compound have been characterized in several preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) and to determine its bioavailability.
Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics
Following oral administration, this compound is rapidly absorbed and hydrolyzed by esterases to its active metabolite, mycophenolic acid (MPA). fda.gov In rats, after intravenous administration, MPA disappears from the systemic circulation in a biexponential manner. nih.gov The plasma to erythrocyte concentration ratio is low, indicating limited penetration into red blood cells. nih.gov MPA is highly bound to plasma proteins. nih.gov The primary route of metabolism for MPA is glucuronidation. d-nb.info
Bioavailability Aspects in Animal Systems
The bioavailability of MPA following oral administration of this compound has been assessed in different animal models. In rats, the systemic availability of MPA after intraduodenal administration of this compound was found to be high, with values ranging from 63.6% to 84.3% depending on the dose. nih.gov In dogs, the bioavailability of MPA after oral administration of this compound was reported to be between 54% and 87%, increasing with the dose. researchgate.net
| Species | Route of Administration | Bioavailability of MPA (%) |
| Rat | Intraduodenal | 63.6 - 84.3 nih.gov |
| Dog | Oral | 54 - 87 researchgate.net |
Pharmacodynamic Assessment in Animal Models
The pharmacodynamic effects of this compound are primarily mediated through the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH) by its active metabolite, MPA. This inhibition leads to the depletion of guanosine (B1672433) nucleotides, which are essential for the proliferation of T and B lymphocytes.
In a canine model, the relationship between MPA concentration and IMPDH inhibition was investigated. Following a single oral dose of this compound, maximal inhibition of IMPDH activity (30-40%) occurred approximately 2-4 hours after dosing. nih.gov Interestingly, after 24 hours, there was a rebound increase in IMPDH activity, in some cases exceeding pre-dosing levels by three-fold. nih.gov This finding has implications for dosing schedules to maintain optimal immunosuppression. Studies in dogs have also demonstrated a correlation between the inhibition of IMPDH activity and the inhibition of T-cell proliferation. nih.gov The concentration of MPA required to cause 50% inhibition of IMPDH (IC50) has been shown to have marked variability between species, with a reported value of 200 µg/mL in adult dogs. nih.gov
| Animal Model | Pharmacodynamic Parameter | Key Findings |
| Dog | IMPDH Inhibition | Maximal inhibition (30-40%) at 2-4 hours post-dose; rebound increase after 24 hours. nih.gov |
| Dog | T-cell Proliferation | Inhibition correlated with IMPDH activity. nih.gov |
| Dog | IMPDH IC50 | Approximately 200 µg/mL for MPA in adult dogs. nih.gov |
Target Engagement Studies (e.g., IMPDH Activity in Lymphocytes)
The primary mechanism of action of this compound's active metabolite, MPA, is the inhibition of IMPDH. nih.gov Target engagement studies have focused on measuring the activity of this enzyme, particularly in lymphocytes, to understand the pharmacodynamics of the drug.
Lymphocytes, especially T and B cells, are highly dependent on the de novo pathway for purine (B94841) synthesis, making them particularly susceptible to the effects of MPA. nih.gov MPA is a more potent inhibitor of the type II isoform of IMPDH, which is predominantly expressed in activated lymphocytes, compared to the type I isoform found in most other cell types. nih.gov This selective inhibition leads to a cytostatic effect on lymphocytes. nih.gov
IMPDH activity is a key biomarker for assessing the pharmacological effect of MPA. Assays have been developed to measure IMPDH activity in peripheral blood mononuclear cells (PBMCs) to monitor the drug's effect in patients. researchgate.net These assays typically involve the chromatographic determination of xanthine (B1682287) monophosphate produced by the enzyme. researchgate.net Studies in renal transplant patients have shown a significant reduction in IMPDH activity in stimulated PBMCs after MMF administration. researchgate.net
Table 1: IMPDH Activity in Peripheral Blood Mononuclear Cells (PBMCs) Before and After Mycophenolate Mofetil (MMF) Treatment in Renal Transplant Patients
| Time Point | IMPDH Capacity in Stimulated PBMCs (pmol 10⁻⁶ cells min⁻¹) (Median) | IMPDH Capacity in Non-stimulated PBMCs (pmol 10⁻⁶ cells min⁻¹) (Median) |
| Before Transplant | 127 | 5.71 |
| Post-transplant (Predose) | 44.9 | 3.35 |
| Post-transplant (1.5 hours postdose) | 12.1 | 2.71 |
This table is based on data presented in a study on de novo renal transplant patients. researchgate.net
Cellular and Molecular Responses in Vivo
Key cellular and molecular responses observed in vivo include:
Suppression of Lymphocyte Proliferation: By inhibiting the de novo purine synthesis pathway, MPA effectively suppresses the proliferation of both T and B lymphocytes. nih.gov
Induction of Apoptosis in Activated T-lymphocytes: MPA can induce programmed cell death in activated T-cells, which may help eliminate clones of cells responding to antigenic stimulation. nih.gov
Inhibition of Adhesion Molecule Expression: The depletion of guanosine nucleotides interferes with the glycosylation of certain adhesion molecules. nih.gov This reduces the recruitment of lymphocytes and monocytes to sites of inflammation and graft rejection. nih.gov
Suppression of Nitric Oxide Production: MPA can deplete tetrahydrobiopterin (B1682763), a cofactor for the inducible form of nitric oxide synthase (iNOS). nih.gov This leads to reduced production of nitric oxide, a mediator of tissue damage. nih.gov
Inhibition of Antibody Responses: MMF has been shown to suppress primary antibody responses. nih.gov
Selection and Development of Relevant Animal Models for Disease Research
Animal models are indispensable tools for the preclinical evaluation of immunosuppressive agents like this compound. nih.gov The selection and development of appropriate models are critical for elucidating disease mechanisms and assessing the efficacy of drug candidates.
Criteria for Model Selection (e.g., Pharmacodynamic, Pharmacokinetic, Pathophysiological Similarities)
The selection of an animal model for studying this compound is guided by several critical criteria to ensure the translatability of the findings to humans.
Pharmacodynamic Similarities: The chosen animal model should exhibit similar pharmacodynamic responses to the drug as observed in humans. This includes a comparable inhibition of IMPDH and subsequent effects on lymphocyte function.
Pharmacokinetic Similarities: While there can be significant differences in drug metabolism and clearance between species, the model should ideally have a pharmacokinetic profile of MPA that allows for the maintenance of therapeutic concentrations. nih.gov For instance, the combination of MMF with other immunosuppressants has been studied in dogs to assess for potential toxicities. nih.gov
Pathophysiological Similarities: The animal model should replicate key aspects of the human disease being studied. For transplantation research, this involves mimicking the immunological processes of allograft rejection. nih.gov For autoimmune diseases, models that spontaneously develop or can be induced to develop conditions like lupus nephritis or experimental autoimmune encephalomyelitis are used. nih.gov Rodent models, such as mice and rats, are frequently used due to their cost-effectiveness and the availability of genetically modified strains. nih.gov Larger animal models, like dogs and non-human primates, offer greater genetic diversity and physiological similarity to humans but are more costly. nih.gov
Standardization of Animal Testing Protocols
To ensure the reproducibility and validity of preclinical research, the standardization of animal testing protocols is paramount. This involves several key considerations:
Myeloablative Conditioning: In studies involving the transplantation of human cells or tissues into immunodeficient mice (humanized mice), the protocol for myeloablation (depleting the native immune system) is a critical factor for successful engraftment. mdpi.com
Graft Preparation and Administration: The type of graft (e.g., hematopoietic stem cells, peripheral blood mononuclear cells) and the method of administration must be consistent. mdpi.com
Monitoring of Engraftment and Animal Welfare: Regular monitoring of the animal's health, including complete blood counts and the assessment of human cell engraftment, is essential. mdpi.com
Histological and Immunohistochemical Analysis: Standardized procedures for tissue collection and analysis are necessary to evaluate the localization and effects of transplanted cells and the impact of the immunosuppressive agent. mdpi.comnih.gov
Ethical Guidelines: All animal procedures must adhere to institutional and national animal ethics guidelines.
Application in Disease Mechanism Elucidation and Drug Candidate Evaluation
Animal models have been instrumental in elucidating the mechanisms of various diseases and evaluating the therapeutic potential of drug candidates like this compound.
Transplantation: Animal models of organ transplantation have been crucial in demonstrating the efficacy of MMF in preventing acute and chronic allograft rejection. nih.govnih.gov These models allow researchers to study the complex interplay of immune cells and cytokines involved in the rejection process and how MMF modulates these responses.
Autoimmune Diseases: MMF has been investigated in various animal models of autoimmune diseases, including systemic lupus erythematosus (SLE), experimental autoimmune uveoretinitis, and experimental allergic encephalitis. nih.gov These studies have provided evidence for its immunosuppressive and anti-inflammatory effects in these conditions. nih.gov For example, in a mouse model of lupus, MMF has been shown to have an influence on T and B cell pathways. nih.gov
Cancer: More recently, animal models are being used to explore the role of the tumor microenvironment in cancers like hepatocellular carcinoma. bmj.com These models can be used to study the effects of immunosuppressive cells, such as regulatory T cells (Tregs), and to evaluate the potential of drugs that modulate the immune response. bmj.com
Inflammatory Conditions: Animal models have also been used to study the effects of MMF on inflammatory conditions, such as those affecting the gastrointestinal tract. nih.gov For instance, a rodent model was developed to study the inflammatory changes in the cecum induced by MMF. nih.gov
Advanced Analytical Methodologies for Mycophenolate Morpholinoethyl Ether Research
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are paramount in the analysis of multicomponent pharmaceutical samples, allowing for the effective separation of the active pharmaceutical ingredient (API) from its impurities. For Mycophenolate Morpholinoethyl Ether, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are instrumental.
High-Performance Liquid Chromatography (HPLC) Development and Optimization
HPLC is a cornerstone for the routine quality control and stability testing of Mycophenolate Mofetil and its associated impurities, including MME. The development of a stability-indicating HPLC method is crucial to separate MME from MMF, Mycophenolic Acid (MPA), and other degradation products that might form under various stress conditions such as acid, base, oxidation, heat, and light exposure. jchps.comhumanjournals.com
Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of Mycophenolate Mofetil and its related substances due to their moderate to low polarity. jchps.comasianpubs.org In this technique, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. This compound, being structurally similar to MMF, can be effectively separated from MMF and the more polar metabolite, Mycophenolic Acid (MPA), using this method.
A typical RP-HPLC method would involve the separation of MME alongside MMF and other impurities, with retention times being a key parameter for identification and quantification. The development of such methods often focuses on achieving adequate resolution between all potential impurities to ensure accurate quantification. researchgate.netresearchgate.net
The composition and pH of the mobile phase are critical parameters that are optimized to achieve the desired separation in RP-HPLC. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). humanjournals.comasianpubs.org The ratio of these components is adjusted to control the elution strength and, consequently, the retention times of the analytes.
The pH of the aqueous buffer plays a significant role, especially for ionizable compounds like MME and MPA. Adjusting the pH can alter the charge state of the molecules, which in turn affects their retention on the reversed-phase column. For instance, maintaining the pH at a level where the acidic and basic functional groups are in a specific protonation state can enhance separation selectivity. asianpubs.orggoogle.com Factorial design is sometimes employed as a tool for the systematic optimization of chromatographic conditions, including mobile phase pH and composition. researchgate.net
Below is an illustrative table of how mobile phase parameters can be varied for method development:
| Parameter | Variation | Effect on Separation |
| Organic Modifier | Acetonitrile vs. Methanol | Affects selectivity and resolution between closely eluting peaks. |
| Buffer pH | pH 3.0 to 6.0 | Influences the retention of ionizable compounds like MPA and MME. asianpubs.orgresearchgate.net |
| Buffer Concentration | 0.01M to 0.05M | Can impact peak shape and retention time. researchgate.net |
| Flow Rate | 0.5 mL/min to 1.5 mL/min | Affects analysis time and column efficiency. asianpubs.orgrjpbcs.com |
The choice of the HPLC column is fundamental to a successful separation. For the analysis of MME and related compounds, columns with a C18 stationary phase are most frequently reported. jchps.comhumanjournals.comasianpubs.orgresearchgate.netresearchgate.net The dimensions of the column (length and internal diameter) and the particle size of the packing material are key factors that determine column efficiency, which is often measured in theoretical plates. A higher number of theoretical plates results in sharper peaks and better resolution.
The efficiency of the separation is also influenced by the flow rate of the mobile phase and the column temperature. researchgate.netresearchgate.net Modern HPLC columns with smaller particle sizes (e.g., sub-2 µm in UPLC) can provide significantly higher efficiency and allow for faster analysis times.
The following table summarizes typical column parameters used in the analysis of Mycophenolate Mofetil and its impurities:
| Column Parameter | Typical Specification | Rationale |
| Stationary Phase | C18 (Octadecylsilane) | Provides good retention and selectivity for MMF and its impurities. jchps.comhumanjournals.comasianpubs.orgresearchgate.netresearchgate.net |
| Particle Size | 5 µm (HPLC) or <2 µm (UPLC) | Smaller particles lead to higher efficiency and resolution. jchps.comresearchgate.net |
| Column Dimensions | 250 mm x 4.6 mm or 150 mm x 4.6 mm | Longer columns generally provide better resolution but longer run times. jchps.comasianpubs.org |
| Column Temperature | Ambient to 55°C | Can be optimized to improve peak shape and selectivity. researchgate.netresearchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) for Impurity Profiling
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles. This results in substantially higher efficiency, resolution, and speed of analysis. UPLC is particularly well-suited for the comprehensive impurity profiling of drug substances like Mycophenolate Mofetil, where numerous structurally similar impurities, including MME, may be present at low levels. researchgate.netyoutube.com
The enhanced resolution of UPLC allows for the detection and quantification of trace-level impurities that might be co-elute or remain unresolved in a standard HPLC separation. This is crucial for a complete understanding of the impurity profile and for ensuring the quality of the drug substance. UPLC systems, when coupled with mass spectrometry, provide a powerful tool for the identification of unknown impurities. nih.govnih.gov
Spectrometric Methods for Identification and Structural Elucidation
While chromatographic techniques are excellent for separation and quantification, spectrometric methods, particularly mass spectrometry (MS), are indispensable for the definitive identification and structural elucidation of compounds like this compound. nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of LC with the mass analysis capabilities of MS. nih.govresearchgate.netresearchgate.netnih.gov After separation on the LC column, the eluting compounds are ionized and their mass-to-charge ratios (m/z) are determined.
For structural elucidation, fragmentation of the parent ion is performed, and the resulting fragment ions provide a "fingerprint" that can be used to deduce the structure of the molecule. researchgate.netresearchgate.net This is particularly valuable for identifying unknown impurities or degradation products that are not available as reference standards. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, can provide highly accurate mass measurements, which further aids in confirming the elemental composition of an unknown compound. youtube.comnih.gov
The following table lists the spectrometric techniques and the information they provide:
| Spectrometric Technique | Information Provided |
| Mass Spectrometry (MS) | Molecular weight of the compound. |
| Tandem Mass Spectrometry (MS/MS) | Structural information through fragmentation patterns. nih.govresearchgate.netresearchgate.netnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for elemental composition determination. youtube.comnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms. humanjournals.com |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. humanjournals.com |
Mass Spectrometry (MS) and Tandem MS (LC-MS/MS, Q-ToF LC-MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC), stands as a cornerstone for the sensitive and specific analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for quantifying trace levels of compounds in complex matrices. In the analysis of mycophenolate-related substances, LC-MS/MS is frequently employed. The process involves:
Chromatographic Separation: A C18 column is commonly used to separate the analyte from other components in the sample. nih.gov An isocratic mobile phase, for instance, a mixture of acetonitrile and a formic acid buffer (e.g., 80:20, v/v), can be effective. nih.govresearchgate.net
Ionization: Electrospray ionization (ESI) is a typical ionization source used for mycophenolate compounds, often in the positive ion mode. nih.gov
Mass Analysis: A tandem mass spectrometer, such as a triple quadrupole, is used for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity. nih.gov In MRM, a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte, minimizing interferences.
While specific transition data for this compound is proprietary to individual laboratories, the methodology follows established principles for related compounds like Mycophenolate Mofetil (MMF) and Mycophenolic Acid (MPA). For instance, a rapid LC-MS/MS method for MMF and MPA used a simple solid-phase extraction (SPE) for sample cleanup, demonstrating the ability to achieve high sensitivity. nih.govresearchgate.net
Quadrupole Time-of-Flight LC-MS (Q-ToF LC-MS): For structural elucidation and identification of unknown impurities, high-resolution mass spectrometry (HRMS) such as Q-ToF is invaluable. Q-ToF provides highly accurate mass measurements (typically with errors < 5 ppm), which allows for the determination of the elemental composition of the parent ion and its fragments. This capability is crucial for confirming the identity of this compound and distinguishing it from other structurally similar impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of a molecule.
For structural confirmation, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) spectra are essential. While publicly available, fully assigned spectra for this compound are scarce, its structure can be confirmed by comparing its NMR data with that of the parent compound, Mycophenolate Mofetil (MMF). jst.go.jpomchemlabs.in
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show characteristic signals for the morpholino groups, the ethyl ether linkage, the aromatic and vinylic protons of the mycophenolic acid backbone, and various methyl and methylene (B1212753) groups. Key differences from the MMF spectrum would be the signals corresponding to the second morpholinoethyl group attached to the phenolic oxygen.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the carbonyl carbons, aromatic carbons, olefinic carbons, and the aliphatic carbons of the morpholinoethyl moieties. For example, a study on MMF successfully assigned all signals in its ¹³C-NMR spectrum in a DMSO-d₆ solution, providing a baseline for comparison. omchemlabs.inpitt.edu
Commercial suppliers of pharmaceutical impurities, such as Mycophenolate Mofetil Impurity D, often provide detailed analytical data, including ¹H NMR, to confirm the structure, highlighting the industry-standard practice of using NMR for characterization. sigmaaldrich.com
UV-Visible Spectroscopy for Detection and Quantification
UV-Visible spectroscopy is a robust and widely accessible technique for the quantification of compounds that contain a chromophore (a part of the molecule that absorbs light). The mycophenolic acid backbone present in this compound contains aromatic and conjugated systems, making it suitable for UV detection.
Wavelength of Maximum Absorbance (λmax): The selection of an appropriate wavelength is crucial for sensitivity and selectivity. For Mycophenolate Mofetil, the λmax is often reported around 250 nm. pharmaffiliates.comveeprho.com Another developed RP-HPLC method utilized a detection wavelength of 216 nm, noting that the absorbance was significantly higher than at other wavelengths, thus enhancing sensitivity. omchemlabs.in The optimal wavelength for this compound would be determined by scanning its UV spectrum to find the absorbance maximum.
Quantification: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. This principle is used to quantify the compound. A calibration curve is constructed by plotting the absorbance of standard solutions of known concentrations versus their concentrations. The concentration of the analyte in an unknown sample can then be determined from this curve. Methods for Mycophenolate Mofetil have demonstrated linearity over concentration ranges such as 10-50 µg/mL and 5-35 µg/mL. omchemlabs.in
Method Validation and Performance Characteristics
For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process as per guidelines from regulatory bodies like the International Council for Harmonisation (ICH).
Linearity, Accuracy, Precision, and Recovery
These parameters are fundamental to demonstrating the performance of a quantitative analytical method.
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by linear regression analysis of a calibration curve. For Mycophenolate Mofetil, methods have shown excellent linearity with correlation coefficients (R²) greater than 0.999. omchemlabs.inpharmaffiliates.com
Accuracy: Accuracy refers to the closeness of the test results to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). For example, a UV method for MMF showed accuracy ranging from 100.95% to 102.54%, and an HPTLC method showed recovery between 99.26% and 100.5%.
Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For MMF, validation studies have reported %RSD values well below the typical acceptance criterion of 2%.
Recovery: This is a measure of the extraction efficiency of an analytical method. It is determined by comparing the analytical response of an extracted sample to the response of a standard solution containing the analyte at the same concentration. For MMF impurities, mean recovery values between 96.2% and 102.7% have been reported. pitt.edu
Table 1: Example Method Validation Parameters for Mycophenolate Mofetil
| Parameter | Method | Result | Reference |
|---|---|---|---|
| Linearity Range | RP-HPLC | 10-50 µg/mL (R² = 0.9999) | omchemlabs.in |
| Linearity Range | HPTLC | 100-500 ng/band | |
| Accuracy (% Recovery) | HPTLC | 99.26% - 100.5% | |
| Accuracy (% Recovery) | UV-Vis | 100.95% - 102.54% | |
| Precision (%RSD) | HPTLC | 0.29% - 0.72% |
Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ define the sensitivity of an analytical method. jst.go.jp
Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of accuracy and precision.
Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be quantitatively determined with suitable precision and accuracy.
These values can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Table 2: Reported LOD and LOQ Values for Mycophenolate Mofetil
| Method | LOD | LOQ | Reference |
|---|---|---|---|
| RP-HPLC | 0.052 µg/mL | 0.171 µg/mL | omchemlabs.in |
| HPTLC | 20.33 ng/band | 60.72 ng/band | |
| UV-Vis | 0.796 µg/mL | 2.412 µg/mL |
Application of Quality by Design (QbD) and Green Chemistry Principles in Analytical Method Development
Modern analytical method development increasingly incorporates Quality by Design (QbD) and green chemistry principles to create more robust, efficient, and environmentally sustainable methods.
Quality by Design (QbD): QbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. sigmaaldrich.com In analytical method development (termed Analytical QbD or AQbD), the steps include:
Defining an Analytical Target Profile (ATP): This defines the requirements for the method, such as the need to quantify this compound in a specific matrix within a certain range and with specific accuracy and precision.
Identifying Critical Method Parameters (CMPs): These are method variables that can significantly impact the results (e.g., mobile phase composition, pH, column temperature, flow rate).
Risk Assessment: Tools are used to identify and rank the parameters that are most likely to affect the method's performance.
Design of Experiments (DoE): A structured, multivariate experimental approach is used to understand the relationships between the CMPs and the method's performance, leading to the definition of a Method Operable Design Region (MODR). The MODR is a multidimensional space where the method is known to perform robustly.
Control Strategy: A plan is established to ensure the method consistently operates within the MODR during routine use.
Green Chemistry Principles: The goal of green analytical chemistry is to reduce the environmental impact of analytical methods. Key strategies applicable to the analysis of this compound include:
Solvent Reduction and Replacement: Using smaller dimension HPLC columns (e.g., UPLC), reducing run times, and replacing toxic solvents like acetonitrile and methanol with greener alternatives (e.g., ethanol) where possible.
Miniaturization: Reducing the scale of the analysis to consume fewer reagents and generate less waste.
Energy Efficiency: Developing faster methods that consume less energy.
Waste Reduction: Optimizing sample preparation to minimize solvent use and waste generation.
By integrating QbD, methods are developed to be more robust, reducing the frequency of method failure and the need for re-analysis, which inherently aligns with green principles by saving time, energy, and materials.
Electrochemical Sensor Development for this compound Quantification
The development of advanced analytical methodologies is crucial for the precise quantification of pharmaceutical compounds and their related substances. For this compound, a known impurity and derivative of the immunosuppressant drug Mycophenolate Mofetil, electrochemical sensors offer a promising avenue for rapid, cost-effective, and highly sensitive detection. researchgate.netrsc.org While research has predominantly focused on the parent drug, the principles and techniques established for Mycophenolate Mofetil are directly applicable to the development of sensors for its ether derivative.
Electrochemical methods present a significant alternative to traditional chromatographic techniques, which can be time-consuming and require expensive equipment. nih.gov The core of electrochemical sensing lies in the design of a sensor electrode that can selectively interact with the target analyte and produce a measurable electrical signal (such as current or potential) that corresponds to the analyte's concentration. cncb.ac.cnresearchgate.net The direct electrochemical oxidation of these molecules can be challenging, often resulting in poor sensitivity and slow kinetics. researchgate.net To overcome these limitations, modern research has shifted towards modifying electrode surfaces with advanced materials that enhance the electrochemical response. researchgate.net
Utilization of Nanomaterials (e.g., Electrochemically Reduced Graphene Oxide)
The integration of nanomaterials into electrochemical sensor design has revolutionized the field of analytical chemistry. nih.gov Materials such as multi-walled carbon nanotubes, metallic nanoparticles, and graphene derivatives are used to amplify the sensor's signal, increase the electrode's active surface area, and improve catalytic activity. cncb.ac.cneurekaselect.com Among these, electrochemically reduced graphene oxide (ERGO) has emerged as a particularly effective material for the sensitive detection of pharmaceutical compounds. nih.gov
Graphene oxide (GO), an oxidized form of graphene, is an insulator. nih.govresearchgate.net However, it can be reduced through electrochemical methods to form ERGO. nih.gov This process restores the high electrical conductivity and large surface area characteristic of graphene, making it an excellent candidate for sensor fabrication. nih.govresearchgate.net An ERGO film on an electrode, such as a glassy carbon electrode (GCE), can significantly enhance the peak current during the electro-oxidation of a target molecule, thereby increasing the sensitivity of the measurement. nih.govbgu.ac.il
Research into the closely related compound, Mycophenolate Mofetil (MMF), provides a clear blueprint for how ERGO can be used for quantification. In these studies, a GCE is modified with a film of GO, which is then electrochemically reduced in a buffer solution. nih.gov The resulting ERGO-modified GCE demonstrates a markedly improved electrochemical response to the drug compared to an unmodified electrode. nih.govresearchgate.net
The electrochemical behavior of MMF at an ERGO-modified GCE shows irreversible oxidation peaks at specific potentials. nih.govbgu.ac.il By leveraging techniques like differential pulse voltammetry (DPV), a method can be developed that exhibits a linear relationship between the peak current and the concentration of the compound over a specific range. nih.govnih.gov This allows for precise quantification, even at very low concentrations. The findings from MMF analysis highlight the potential for creating highly sensitive and selective sensors for its derivatives, such as this compound.
The table below summarizes the performance of an ERGO-based electrochemical sensor developed for Mycophenolate Mofetil (MMF), which serves as a model for the potential analytical capabilities for related compounds.
| Parameter | Value | Reference |
| Analytical Method | Differential Pulse Voltammetry (DPV) | nih.gov |
| Electrode | Electrochemically Reduced Graphene Oxide-Modified Glassy Carbon Electrode (ERGO-GCE) | nih.gov |
| Linear Range | 40 nM – 15 µM | nih.govnih.gov |
| Limit of Detection (LOD) | 11.3 nM | nih.govnih.gov |
This data underscores the effectiveness of using ERGO to create sensitive analytical tools. The simple, inexpensive, and sensitive nature of this proposed method suggests it could be readily adapted for the quality control and analysis of this compound in various samples. nih.govnih.gov
Emerging Research Paradigms and Future Directions for Mycophenolate Morpholinoethyl Ether
Development of Next-Generation Mycophenolic Acid Analogs with Enhanced Pharmacological Profiles
Mycophenolic acid (MPA), the active metabolite of Mycophenolate Mofetil (MMF), has known therapeutic efficacy but also limitations, including gastrointestinal side effects and metabolic liabilities such as extensive glucuronidation into an inactive form. nih.govnih.gov These drawbacks have spurred research into novel MPA analogs designed to have more favorable pharmacological profiles, such as reduced toxicity and improved bioavailability. nih.govresearchgate.net
The primary goals for these next-generation analogs include:
Circumventing Metabolic Inactivation: A key metabolic pathway for MPA is glucuronidation at the C7-hydroxyl group, leading to the inactive metabolite MPAG. nih.govoaepublish.com Research efforts have focused on designing hybrid analogs that modify this part of the molecule to reduce this inactivation, thereby potentially enhancing the drug's potency and duration of action. nih.gov
Improving Bioavailability: Esterification of MPA to create MMF was an early and successful strategy to improve bioavailability. researchgate.net Current research explores other modifications, including the synthesis of various amide derivatives and conjugates, to further enhance absorption and distribution. mostwiedzy.pltandfonline.com
Reducing Toxicity: Side effects associated with MPA and its current derivatives limit their use. nih.gov The development of new analogs aims to create compounds that are less toxic to the organism while retaining or improving immunosuppressive and antiproliferative activity. researchgate.netmostwiedzy.pl
Researchers have synthesized and evaluated numerous new derivatives. For instance, studies on amino acid analogs of MPA showed that derivatives with a free carboxyl group were more cytotoxic and that biological activity was dependent on the specific amino acid used and the stereochemistry at the chiral center. mostwiedzy.pl Other research has focused on creating amide derivatives with various heterocyclic amines, with some, like a benzoxazole (B165842) analog, showing promising activity with reduced cytotoxicity. tandfonline.com
Table 1: Examples of Investigational Mycophenolic Acid (MPA) Analogs
| Analog Class | Modification Strategy | Investigational Findings | Reference(s) |
|---|---|---|---|
| Amino Acid Analogs | Addition of amino acids at the carboxyl group | Cytotoxicity and antiproliferative activity depend on the specific amino acid and stereochemistry. | mostwiedzy.pl |
| Heterocyclic Amides | Formation of amides with heterocyclic amines (e.g., benzoxazole) | Benzoxazole analog (A2) demonstrated promising activity with reduced cytotoxicity. | tandfonline.com |
| C-5, C-7, C-6' Modified Analogs | Chemical modification at various positions on the MPA core structure | A strategy to alter metabolic pathways and improve the pharmacological profile. | researchgate.net |
| Hybrid Analogs | Combining pharmacophores from MPA and other IMPDH inhibitors | Designed to circumvent the metabolic liability of the C7-hydroxyl group. | nih.gov |
Pharmacogenetic Research to Understand Inter-individual Variability in Disposition and Response
A significant challenge in therapy with mycophenolate compounds is the large inter-individual variability in pharmacokinetics, which can lead to unpredictable drug exposure and clinical outcomes. bohrium.comnih.govnih.gov Pharmacogenetic research has emerged as a critical tool to explain these differences by identifying genetic polymorphisms that influence how the drug is absorbed, metabolized, and transported. nih.govresearchgate.netwjgnet.com
The disposition of MPA is a multigenic process. nih.gov Key genes and enzymes implicated in MPA's metabolic pathway include:
UDP-Glucuronosyltransferases (UGTs): These enzymes are primarily responsible for the glucuronidation of MPA into its inactive metabolite, MPAG. oaepublish.comnih.govresearchgate.net Polymorphisms in UGT genes, particularly UGT1A9 (active in the liver) and UGT2B7, have been linked to significant variations in MPA clearance. bohrium.comnih.gov For example, the UGT2B7 802C>T genotype has been shown to influence the apparent oral clearance of the drug. bohrium.comnih.gov
Transporter Proteins: The ABCC2 gene encodes for a transporter protein that is involved in the biliary excretion of MPAG. nih.govnih.gov Polymorphisms in ABCC2, such as the -24C>T variant, have been associated with altered exposure to MPA metabolites. nih.gov
Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH): As the direct target of MPA, variations in the IMPDH genes could theoretically alter drug sensitivity, although this is a less explored area compared to metabolic enzymes. oaepublish.comwjgnet.com
By identifying a patient's genetic makeup for these key enzymes and transporters, it may become possible to tailor immunosuppressive therapy, moving from a standard-dose approach to a more personalized regimen that optimizes efficacy while minimizing risks. nih.govresearchgate.net
Table 2: Key Genes Influencing Mycophenolic Acid (MPA) Pharmacokinetics
| Gene | Function | Polymorphism Example | Reported Effect on MPA Disposition | Reference(s) |
|---|---|---|---|---|
| UGT1A9 | MPA glucuronidation in the liver and kidney | UGT1A9*3 | Associated with significant alterations in MPA disposition. | oaepublish.comnih.gov |
| UGT2B7 | MPA glucuronidation | UGT2B7 802C>T | Lower clearance in patients with the C/C genotype compared to C/T or T/T genotypes. | bohrium.comnih.gov |
| ABCC2 | Transporter protein for MPAG excretion | -24C>T | Associated with a 25% increase in acyl glucuronide (a minor, active metabolite) levels. | nih.govnih.gov |
| UGT1A7 | MPA glucuronidation | 387G/391A (129Lys/131Lys) | Associated with a modest (7%) reduction in MPA levels. | nih.gov |
Repurposing Investigations for Novel Therapeutic Applications
While known for its potent immunosuppressive effects via the inhibition of lymphocyte proliferation, recent research has uncovered direct anti-inflammatory properties of MMF and MPA, opening avenues for drug repurposing. nih.govnih.gov This research suggests that the clinical efficacy of mycophenolate may be due to mechanisms beyond its established role as an antimetabolite. nih.govnih.gov
A key discovery is that MMF and its active form, MPA, act as inhibitors of cyclooxygenase (COX) enzymes, which are central to the production of inflammatory prostaglandins. nih.govnih.gov This mechanism is shared by nonsteroidal anti-inflammatory drugs (NSAIDs). The research findings include:
Selective COX-2 Inhibition: Both MMF and MPA were found to be significantly more selective for inhibiting COX-2 over COX-1. nih.govnih.gov This is a highly desirable characteristic, as COX-2 is the isoform primarily induced during inflammation, while COX-1 is involved in protecting the gastric mucosa. The selectivity implies a potentially lower risk of certain NSAID-related gastrointestinal side effects. nih.gov
Potent Anti-inflammatory Action: In a mouse model of lipopolysaccharide-induced acute lung injury, MMF significantly reduced leukocyte migration, fluid exudation, and levels of inflammatory cytokines like TNF-α and IL-1β. nih.gov The effects were comparable to the potent corticosteroid dexamethasone, highlighting its strong anti-inflammatory potential. nih.gov
These findings suggest that mycophenolate could be repositioned for treating various inflammatory conditions, potentially as a steroid-sparing agent, especially in topical applications for local acute inflammation. nih.govnih.gov
Table 3: In Vitro Cyclooxygenase (COX) Inhibition by MMF and MPA
| Compound | IC₅₀ for COX-1 (µM) | IC₅₀ for COX-2 (µM) | COX-2 Selectivity (COX-1/COX-2 Ratio) | Reference(s) |
|---|---|---|---|---|
| Mycophenolate Mofetil (MMF) | 5.53 | 0.19 | ~29x | nih.govnih.gov |
| Mycophenolic Acid (MPA) | 4.62 | 0.14 | ~33x | nih.govnih.gov |
Advanced Analytical Technologies for Real-time Monitoring and Research Applications
The significant inter- and intra-patient variability in MPA pharmacokinetics has led to a consensus that therapeutic drug monitoring (TDM) is crucial for optimizing treatment. nih.govresearchgate.netoatext.com TDM allows for dose adjustments to maintain MPA exposure within a target therapeutic window, which has been shown to reduce rejection rates in transplant recipients. oatext.combmj.com The evolution of analytical technology has been central to implementing effective TDM.
Currently, several techniques are used to measure MPA concentrations in patient plasma:
Immunoassays: The enzyme-multiplied immunoassay technique (EMIT) was an early method. However, it is prone to cross-reactivity with the inactive MPAG metabolite, which can lead to a significant overestimation of the active MPA concentration, particularly when co-administered with certain drugs like cyclosporine. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC methods, typically with ultraviolet (UV) detection, offer greater specificity and accuracy than immunoassays. nih.gov They have been widely used in clinical and research settings and are considered a reliable standard. nih.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently considered the gold-standard analytical method due to its high sensitivity and specificity. It can accurately distinguish MPA from its metabolites, providing the most precise measurement of the active drug. nih.gov
Enzymatic Assays: A newer approach involves an assay based on the activity of the target enzyme, IMPDH. In this method, the rate of the enzymatic reaction is inversely proportional to the MPA concentration. nih.gov
These advanced analytical tools are not only vital for routine clinical TDM but are also indispensable for pharmacokinetic and pharmacogenetic research, enabling the precise measurements needed to correlate drug exposure with genetic factors and clinical outcomes. nih.govnih.gov
Integration of Omics Data for Systems-Level Understanding of Compound Effects
The future of understanding the complete biological impact of drugs like mycophenolate lies in the integration of multiple layers of "omics" data. frontiersin.org This systems-biology approach moves beyond studying a single gene or protein and aims to create a holistic picture of how the drug affects the entire biological system by combining genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.govyoutube.com
Genomics provides the foundational data on genetic variations (like the UGT polymorphisms discussed in section 8.2) that can predispose a patient to a certain drug response. mdpi.com
Transcriptomics (analysis of RNA) reveals how the drug alters gene expression.
Proteomics (analysis of proteins) shows the downstream effects on protein levels and activity, including the drug's target enzyme, IMPDH. mdpi.com
Metabolomics (analysis of metabolites) provides a snapshot of the ultimate physiological or pathological state by measuring small molecules, and can directly track the levels of MPA and its metabolites. mdpi.com
By integrating these datasets, researchers can build comprehensive models that connect an individual's genetic makeup to the molecular and metabolic consequences of drug administration. frontiersin.orgnih.gov This approach can unravel complex drug interaction mechanisms, identify novel biomarkers for efficacy and toxicity, and ultimately pave the way for highly personalized medicine where treatment is tailored not just to a few genetic markers, but to an individual's entire molecular profile. nih.govmdpi.com
Q & A
Q. What experimental models are most appropriate for studying MMF's immunosuppressive mechanisms, and how do in vitro and in vivo models differ in capturing lymphocyte selectivity?
MMF's primary mechanism involves its conversion to mycophenolic acid (MPA), which inhibits inosine monophosphate dehydrogenase (IMPDH), selectively targeting T and B lymphocytes dependent on de novo purine synthesis . For in vitro studies, human peripheral blood mononuclear cells (PBMCs) or lymphocyte proliferation assays can quantify IMPDH inhibition. However, in vivo models (e.g., murine transplant or autoimmune models) must account for pharmacokinetic variables like hepatic esterase activity and renal clearance, which influence MPA bioavailability. Include control groups treated with cyclophosphamide or azathioprine to contextualize lymphocyte specificity .
Q. How can researchers optimize dosing regimens in preclinical studies to account for MMF's pharmacokinetic variability, particularly in renal impairment models?
After oral administration, MMF is rapidly hydrolyzed to MPA, with peak plasma concentrations occurring within 1–2 hours . In renal impairment models, monitor MPA levels via high-performance liquid chromatography (HPLC) or LC-MS/MS, as reduced glomerular filtration rate (GFR) prolongs MPA exposure. Adjust dosing intervals based on creatinine clearance rates and validate using population pharmacokinetic (PopPK) modeling to avoid toxicity .
Q. What analytical methods are recommended for quantifying MMF and its major impurity, 2-Morpholinoethyl Mycophenolate Ether, in pharmaceutical formulations?
Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column for purity analysis. For impurity profiling (e.g., 2-Morpholinoethyl Mycophenolate Ether), employ mass spectrometry (MS) with electrospray ionization (ESI) to distinguish structural analogs. Validate methods per ICH Q2(R1) guidelines, ensuring a detection limit ≤0.1% for impurities .
Q. How should researchers design clinical trials to address contradictory efficacy data for MMF in autoimmune vasculitis?
Conflicting results in vasculitis trials arise from heterogeneous patient stratification and endpoint definitions . Adopt the Birmingham Vasculitis Activity Score (BVAS) for standardized disease assessment. Use randomized controlled trials (RCTs) comparing MMF with cyclophosphamide, ensuring matched induction phases (e.g., 6 months) and long-term follow-up to evaluate relapse rates. Meta-analyses of existing RCTs (n > 250) can resolve discrepancies .
Advanced Research Questions
Q. What statistical approaches are critical for analyzing time-to-event outcomes in MMF-based immunosuppression studies?
Apply Cox proportional hazards models to assess graft survival or rejection rates, adjusting for covariates like age, baseline GFR, and concomitant therapies. For recurrent events (e.g., vasculitis flares), use Andersen-Gill models. Power calculations should account for attrition rates (≥20% in long-term studies) and interim analyses to mitigate Type I errors .
Q. How do isoform-specific IMPDH inhibitors (e.g., IMPDH-I vs. IMPDH-II) influence MMF's therapeutic efficacy, and what assays can differentiate their effects?
IMPDH-II is the dominant isoform in activated lymphocytes. Use isoform-selective inhibitors (e.g., VX-497 for IMPDH-II) in competitive binding assays with radiolabeled MPA. Quantify guanosine nucleotide depletion via LC-MS in lymphocyte cultures to correlate isoform inhibition with antiproliferative effects .
Q. What in silico strategies can predict MMF-drug interactions involving UDP-glucuronosyltransferase (UGT) enzymes?
Perform molecular docking studies with UGT1A9 and UGT2B7 isoforms using crystal structures (PDB: 2O6L, 6WEF). Simulate MPA binding affinity with co-administered drugs (e.g., tacrolimus) and validate predictions using human hepatocyte models. Pharmacokinetic-pharmacodynamic (PK-PD) modeling can forecast exposure-response relationships .
Q. How can researchers resolve contradictions in MMF's efficacy between observational studies and RCTs in transplant recipients?
Observational data often overestimate efficacy due to selection bias. Apply propensity score matching to balance confounding variables (e.g., donor-recipient HLA mismatch, induction therapy). Conduct sensitivity analyses excluding non-adherent patients and use instrumental variable methods to address unmeasured confounders .
Q. What methodologies are recommended for synthesizing stable deuterated analogs of MMF for pharmacokinetic tracer studies?
Introduce deuterium at the morpholinoethyl moiety via Pd/C-catalyzed hydrogen-deuterium exchange. Confirm isotopic purity (>99%) using NMR (²H detection) and high-resolution MS. Assess metabolic stability in human liver microsomes to ensure intact tracer utility in mass balance studies .
Q. How do genetic polymorphisms in IMPDH and UGT enzymes impact MMF dosing, and what genotyping strategies should inform personalized regimens?
Screen for IMPDH1 (rs2278293, rs2278294) and UGT1A9 (rs2741049, rs6714486) SNPs using TaqMan assays. Correlate variant alleles with MPA pharmacokinetics in dose-ranging studies. Implement Bayesian forecasting models to individualize doses based on genotype and therapeutic drug monitoring (TDM) data .
Methodological Notes
- Citations : Follow ACS style for references (e.g., : Walsh et al. [25]; Morris et al., 1995).
- Data Validation : Cross-reference pharmacokinetic data with the FDA’s Bioanalytical Method Validation Guidance.
- Ethics : Adhere to Declaration of Helsinki principles for clinical trials, with protocols reviewed by institutional review boards (IRBs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
